molecular formula C7H15NO B15052928 (3R,6R)-1,6-Dimethylpiperidin-3-ol

(3R,6R)-1,6-Dimethylpiperidin-3-ol

Cat. No.: B15052928
M. Wt: 129.20 g/mol
InChI Key: XINHGUGIHCODEP-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,6R)-1,6-Dimethylpiperidin-3-ol is a chiral compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. The specific stereochemistry of this compound makes it an interesting compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-1,6-Dimethylpiperidin-3-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of a suitable precursor, such as a piperidinone derivative, using chiral catalysts or reagents to achieve the desired stereochemistry . Another method involves the use of stereoselective hydrogenation of piperidine derivatives under specific conditions to obtain the (3R,6R) configuration .

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-1,6-Dimethylpiperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of (3R,6R)-1,6-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3R,6R)-1,6-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

XINHGUGIHCODEP-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C)O

Canonical SMILES

CC1CCC(CN1C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.